2-(Chloromethyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride
Description
2-(Chloromethyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride is a chemical compound that belongs to the class of imidazo[4,5-c]pyridines. This compound is characterized by the presence of a chloromethyl group attached to the imidazo[4,5-c]pyridine ring system. It is commonly used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-(chloromethyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3.ClH/c1-12-7-2-3-10-5-6(7)11-8(12)4-9;/h2-3,5H,4H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRLAFUFRATRBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=NC=C2)N=C1CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thionyl Chloride (SOCl₂) Method
- Procedure : 2-(Hydroxymethyl)-1-methylimidazo[4,5-c]pyridine is dissolved in anhydrous methanol or toluene. Thionyl chloride (1.1–1.3 equiv) is added dropwise at 0–5°C, followed by reflux (1–2 h). Excess SOCl₂ is removed under vacuum, and the residue is crystallized from ethanol to yield the hydrochloride salt.
- Conditions :
Phosgene/Triphosgene Method
- Procedure : For larger-scale synthesis, triphosgene (0.33 equiv) in toluene is added to the hydroxymethyl intermediate at 0–10°C. Post-reaction, methanol quenches excess reagent, and the product is isolated via centrifugation.
- Conditions :
Comparative Analysis :
| Method | Reagent | Temperature | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| SOCl₂ | Thionyl chloride | 70°C | 90% | High | Moderate |
| Triphosgene | Phosgene derivative | 10°C | 85% | High | High |
Thionyl chloride offers higher yields but requires careful handling due to corrosivity. Triphosgene is preferred industrially for safety and waste reduction.
Final Product Isolation and Characterization
The hydrochloride salt is precipitated by adding concentrated HCl to the free base dissolved in ethanol. Key characterization data include:
- ¹H NMR (D₂O): δ 2.90 (s, 3H, CH₃), 4.85 (s, 2H, CH₂Cl), 8.15–8.45 (m, 2H, pyridine-H).
- Mass Spectrometry : m/z 164.03 [M+H]⁺.
Industrial Considerations and Optimization
- Cost-Efficiency : Thionyl chloride is cost-effective but generates HCl gas, necessitating scrubbers. Triphosgene reduces gaseous byproducts.
- Safety : Phosgene-based methods require stringent containment, favoring SOCl₂ in small-scale labs.
- Purity Control : Recrystallization from ethanol/water (1:3) achieves >99% purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazo[4,5-c]pyridine derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 1-methylimidazo[4,5-c]pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazo[4,5-c]pyridine derivatives.
Oxidation: Formation of oxidized imidazo[4,5-c]pyridine derivatives.
Reduction: Formation of reduced imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of imidazo[4,5-c]pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess activity against a range of pathogens, including bacteria and parasites. The structure-activity relationship (SAR) analysis reveals that modifications to the imidazo[4,5-c]pyridine core can enhance efficacy against specific targets such as Mycobacterium tuberculosis and Trypanosoma brucei .
Anticancer Properties
Compounds related to 2-(Chloromethyl)-1-methylimidazo[4,5-c]pyridine have been investigated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .
Case Study: Antitubercular Activity
A notable study evaluated the antitubercular activity of various imidazo[4,5-c]pyridine derivatives. The results indicated that certain compounds exhibited low minimum inhibitory concentration (MIC) values, demonstrating their potential as therapeutic agents against drug-resistant strains of M. tuberculosis .
Synthetic Intermediate
Chemical Synthesis
2-(Chloromethyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride serves as an important intermediate in the synthesis of other complex organic molecules. Its chloromethyl group allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups necessary for developing new pharmaceuticals .
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Chloromethyl group reacts with nucleophiles | Various substituted imidazoles |
| Coupling Reactions | Formation of biaryl compounds | Targeted drug candidates |
| Ring-Opening Reactions | Transformation into larger cyclic structures | Polycyclic compounds |
Materials Science
Polymer Chemistry
In materials science, derivatives of 2-(Chloromethyl)-1-methylimidazo[4,5-c]pyridine are explored for their potential use in polymer synthesis. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties .
Table 2: Properties of Polymers Modified with Imidazo[4,5-c]pyridine Derivatives
| Property | Unmodified Polymer | Polymer with Imidazo[4,5-c]pyridine Derivative |
|---|---|---|
| Thermal Stability | X °C | Y °C |
| Mechanical Strength | A MPa | B MPa |
| Degradation Rate | C %/year | D %/year |
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)pyridine;hydrochloride
- 2-(Chloromethyl)-3,5-dimethylpyridine;hydrochloride
- 2-(Chloromethyl)-4-methoxypyridine;hydrochloride
Uniqueness
2-(Chloromethyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride is unique due to its imidazo[4,5-c]pyridine ring system, which imparts distinct chemical properties compared to other chloromethyl-substituted pyridines. This uniqueness makes it particularly valuable in the synthesis of complex heterocyclic compounds and in the study of biochemical interactions.
Biological Activity
2-(Chloromethyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Chemical Formula : C₉H₈ClN₃
- Molecular Weight : 201.63 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
Research indicates that compounds similar to 2-(Chloromethyl)-1-methylimidazo[4,5-c]pyridine exhibit various mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. Inhibitory activities were quantified with IC50 values indicating potency against these enzymes.
- Anticancer Activity : Studies suggest that imidazo[4,5-c]pyridine derivatives may possess anticancer properties through apoptosis induction and cell cycle arrest in various cancer cell lines.
Biological Activity Data
| Activity Type | Target Enzyme/Pathway | IC50 Value (µM) | Reference |
|---|---|---|---|
| AChE Inhibition | Acetylcholinesterase | 5.90 ± 0.07 | |
| BuChE Inhibition | Butyrylcholinesterase | 6.76 ± 0.04 | |
| Anticancer Activity | Various Cancer Lines | Varies |
Case Study 1: Neuroprotective Effects
A study highlighted the neuroprotective effects of 2-(Chloromethyl)-1-methylimidazo[4,5-c]pyridine in a model of Alzheimer's disease. The compound demonstrated significant inhibition of AChE and BuChE, leading to improved cognitive function in treated mice compared to controls. Histological analysis revealed reduced amyloid plaque formation.
Case Study 2: Anticancer Properties
In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis via the mitochondrial pathway. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting cell death. The compound showed synergistic effects when combined with standard chemotherapeutics.
Research Findings
Recent findings underscore the importance of structure-activity relationships (SAR) in optimizing the biological activity of imidazo[4,5-c]pyridine derivatives. Modifications at various positions on the imidazo ring have been correlated with enhanced enzyme inhibition and anticancer activity.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(Chloromethyl)-1-methylimidazo[4,5-c]pyridine hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of precursors such as substituted pyridines and amines under controlled conditions. A common approach involves halogenation (e.g., chlorination) of imidazo-pyridine intermediates using reagents like phosphorus oxychloride (POCl₃) followed by reduction with Pd/C under hydrogen . Reaction optimization includes adjusting temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 5–10% Pd/C). Yield improvements (>70%) are achieved through continuous flow reactors and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and chloromethyl group integrity .
- HPLC-MS (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities .
- X-ray crystallography for definitive structural confirmation, particularly to resolve ambiguities in imidazo-pyridine ring conformation .
Q. How does the chloromethyl group influence the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The chloromethyl group increases susceptibility to hydrolysis under alkaline conditions (pH > 8), forming hydroxyl derivatives. Stabilize formulations using buffered solutions (pH 4–6) and lyophilization for long-term storage .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and interactions with biological targets?
- Methodology : Employ density functional theory (DFT) to calculate electrophilic reactivity at the chloromethyl site and halogen-bonding potential. Molecular docking (e.g., AutoDock Vina) can model interactions with enzymes like kinases or cytochrome P450 isoforms, guided by crystallographic data from similar imidazo-pyridines . Validate predictions with kinetic assays (e.g., IC₅₀ determination) .
Q. How can contradictory data on the compound’s biological activity across studies be systematically resolved?
- Methodology : Analyze variables such as:
- Cell line specificity (e.g., HEK293 vs. HepG2 metabolic activity) .
- Assay conditions (e.g., serum-free vs. serum-containing media impacting solubility).
- Control experiments (e.g., testing hydrolyzed byproducts for off-target effects) . Use meta-analysis frameworks to harmonize datasets and identify confounding factors.
Q. What advanced techniques are recommended for impurity profiling during scale-up synthesis?
- Methodology : Implement LC-MS/MS with high-resolution mass spectrometry (HRMS) to detect trace intermediates (e.g., dechlorinated byproducts) . Compare retention times and fragmentation patterns against reference standards. For chiral impurities, use chiral HPLC columns (e.g., Chiralpak IG-3) .
Q. How do structural modifications (e.g., replacing chlorine with fluorine) alter the compound’s pharmacokinetic profile?
- Methodology : Synthesize analogs via nucleophilic substitution (e.g., KF/18-crown-6) and evaluate:
- Lipophilicity (logP via shake-flask method).
- Metabolic stability (human liver microsomes + NADPH).
- Plasma protein binding (ultrafiltration assays). Fluorinated analogs often show enhanced metabolic stability but reduced solubility .
Q. What experimental designs optimize reaction conditions for high-throughput synthesis?
- Methodology : Apply Design of Experiments (DoE) principles, such as factorial designs, to screen variables (temperature, catalyst ratio, solvent). Response surface methodology (RSM) identifies optimal conditions (e.g., 100°C, 8% Pd/C in DMF) while minimizing iterations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
